
Glycine, N-(cyclopropylcarbonyl)-
Descripción general
Descripción
Glycine, N-(cyclopropylcarbonyl)- is a modified amino acid with the chemical formula C6H9NO3. It is a white to off-white powder with a molecular weight of 143.14 g/mol. This compound is used in various scientific experiments as a building block for synthesizing peptide and protein molecules.
Mecanismo De Acción
Target of Action
Glycine, N-(cyclopropylcarbonyl)-, also known as cyclopropylcarbonyl glycine, is a modified amino acid. The primary targets of this compound are likely to be similar to those of glycine, which is the simplest and smallest of amino acids . Glycine functions as an inhibitory neurotransmitter in the central nervous system and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate . It has anti-inflammatory, cytoprotective, and immunomodulatory properties .
Mode of Action
It has been demonstrated that glycine is incorporated into the nucleotide-activated peptidoglycan precursors . Glycine can replace L-alanine in position 1 and D-alanine residues in positions 4 and 5 of the peptide subunit .
Biochemical Pathways
The reductive glycine pathway (rGlyP) has emerged as a promising pathway for the assimilation of formate and other sustainable C1-feedstocks for future biotechnology .
Pharmacokinetics
The pharmacokinetics of administered glycine in the brain has been evaluated . Oral administration of 2 g/kg of glycine significantly elevated the CSF glycine concentration above the ED50 value for NMDA receptors . The glycine levels in CSF were 100 times lower than those in plasma . Glycine levels were elevated in brain tissue, but with a slower time-course than in CSF . Glycine uptake in brain tissue increased in a dose-dependent manner .
Result of Action
The putative antispastic activity of supplemental glycine could be mediated by glycine’s binding to strychnine-sensitive binding sites in the spinal cord . This would result in increased chloride conductance and consequent enhancement of inhibitory neurotransmission .
Action Environment
It is suggested that similar glycine derivatives with closed carboxyl groups could compete or even work better than NPG in initiating photopolymerization in the presence of camphorquinone .
Análisis Bioquímico
Biochemical Properties
Glycine, N-(cyclopropylcarbonyl)- participates in biochemical reactions by interacting with several enzymes and proteins. One of the key interactions involves glycine decarboxylase, an enzyme that catalyzes the decarboxylation of glycine. This interaction is crucial for the glycine cleavage system, which is involved in the metabolism of glycine and the production of one-carbon units . Additionally, Glycine, N-(cyclopropylcarbonyl)- interacts with serine hydroxymethyltransferase, an enzyme that converts serine to glycine and vice versa . These interactions highlight the compound’s role in amino acid metabolism and its potential impact on cellular functions.
Cellular Effects
Glycine, N-(cyclopropylcarbonyl)- influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the glycine cleavage system, which plays a central role in cellular metabolism by regulating the levels of glycine and serine . This regulation impacts cell signaling pathways and gene expression, leading to changes in cellular functions. For instance, alterations in glycine and serine levels can affect the synthesis of nucleotides and other biomolecules, thereby influencing cell proliferation and differentiation.
Molecular Mechanism
The molecular mechanism of Glycine, N-(cyclopropylcarbonyl)- involves its binding interactions with key enzymes and proteins. The compound binds to glycine decarboxylase, inhibiting its activity and thereby affecting the glycine cleavage system . This inhibition leads to changes in the levels of glycine and serine, which in turn impact various metabolic pathways. Additionally, Glycine, N-(cyclopropylcarbonyl)- can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins . These molecular interactions underscore the compound’s potential as a modulator of cellular metabolism and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glycine, N-(cyclopropylcarbonyl)- have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that Glycine, N-(cyclopropylcarbonyl)- can have sustained effects on cellular functions, including alterations in gene expression and metabolic pathways . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of Glycine, N-(cyclopropylcarbonyl)- vary with different dosages in animal models. At low doses, the compound has been shown to modulate metabolic pathways without causing significant toxicity . At higher doses, Glycine, N-(cyclopropylcarbonyl)- can induce adverse effects, including disruptions in cellular metabolism and toxicity . These dosage-dependent effects underscore the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
Glycine, N-(cyclopropylcarbonyl)- is involved in several metabolic pathways, including the glycine cleavage system and the serine-glycine interconversion pathway . The compound interacts with enzymes such as glycine decarboxylase and serine hydroxymethyltransferase, influencing the levels of glycine and serine . These interactions can affect metabolic flux and the production of one-carbon units, which are essential for nucleotide synthesis and other cellular processes .
Transport and Distribution
Within cells and tissues, Glycine, N-(cyclopropylcarbonyl)- is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects . The transport and distribution of Glycine, N-(cyclopropylcarbonyl)- are crucial for its efficacy and potential therapeutic applications.
Subcellular Localization
Glycine, N-(cyclopropylcarbonyl)- exhibits specific subcellular localization, which can influence its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that Glycine, N-(cyclopropylcarbonyl)- can interact with its target enzymes and proteins, thereby modulating cellular functions and metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing Glycine, N-(cyclopropylcarbonyl)- involves the reaction of glycine with cyclopropanecarbonyl chloride. The reaction is typically carried out in a solution of tetrahydrofuran (THF) and water, with sodium hydroxide and sodium carbonate as bases . The reaction conditions include maintaining the temperature at around 20°C under a nitrogen atmosphere .
Industrial Production Methods
The industrial production of glycine itself can be achieved through various methods, including the chloroacetic acid ammonolysis method, the Strecker method, the hydantoin method, and biotechnology synthesis
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N-(cyclopropylcarbonyl)- can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyclopropylcarbonyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield glycine and cyclopropanecarboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or THF.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Hydrolysis: The major products formed from the hydrolysis of Glycine, N-(cyclopropylcarbonyl)- are glycine and cyclopropanecarboxylic acid.
Aplicaciones Científicas De Investigación
Glycine, N-(cyclopropylcarbonyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing peptide and protein molecules.
Biology: The compound can be used in studies involving amino acid metabolism and protein synthesis.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory properties, is ongoing.
Industry: It may be used in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Glycine: The simplest amino acid with a hydrogen atom as its side chain.
Cyclopropanecarboxylic Acid: A carboxylic acid with a cyclopropyl group.
N-(Cyclopropylcarbonyl)-methyl ester: A similar compound with a methyl ester group instead of a glycine moiety.
Uniqueness
Glycine, N-(cyclopropylcarbonyl)- is unique due to its combination of a glycine backbone with a cyclopropylcarbonyl group. This modification can impart distinct chemical and biological properties, making it valuable for specific research applications.
Propiedades
IUPAC Name |
2-(cyclopropanecarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-5(9)3-7-6(10)4-1-2-4/h4H,1-3H2,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLLIOPAEOBFKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60214782 | |
| Record name | Glycine, N-(cyclopropylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64513-70-8 | |
| Record name | Glycine, N-(cyclopropylcarbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064513708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-(cyclopropylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding Glycine, N-(cyclopropylcarbonyl)- in sawdust degraded by Serratia marcescens and a combination of Serratia marcescens and Aspergillus niger?
A1: The study by Ibor et al. [] identified Glycine, N-(cyclopropylcarbonyl)- as one of the compounds produced during the microbial degradation of sawdust. While the specific role and properties of Glycine, N-(cyclopropylcarbonyl)- in this context aren't explored in detail, its presence contributes to our understanding of the complex metabolic processes employed by these microbes. Further research is needed to elucidate the potential applications and implications of this compound in the context of sawdust biodegradation, such as its potential role as a signaling molecule, a metabolic intermediate, or a byproduct with unique properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



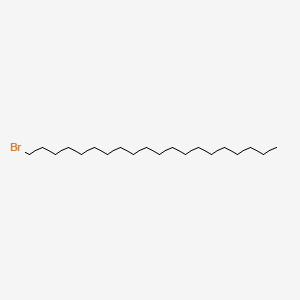
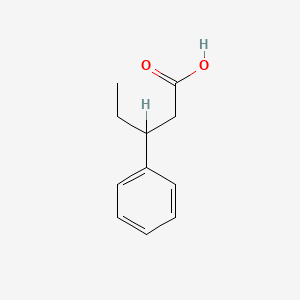
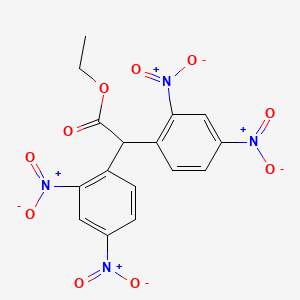

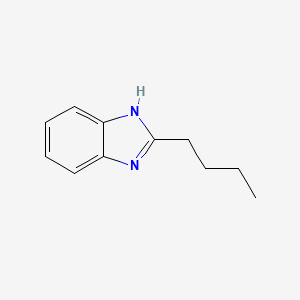
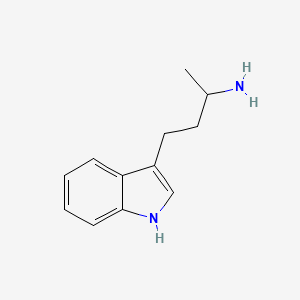

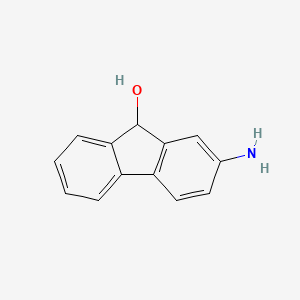
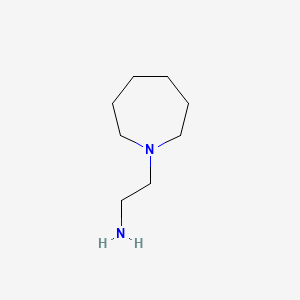
![2-[(4-Aminobenzoyl)amino]pentanedioic acid](/img/structure/B1265424.png)
![6-Bromo-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B1265425.png)


